molecular formula C22H35N3O2 B5361411 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide

1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5361411
M. Wt: 373.5 g/mol
InChI Key: CKMWKWSJJXTGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. NPY is a peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP-3226 has been extensively studied for its potential therapeutic applications in various diseases, such as obesity, anxiety, and hypertension.

Mechanism of Action

1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide selectively blocks the NPY Y1 receptor, which is one of the five known subtypes of the NPY receptor family. The NPY Y1 receptor is widely expressed in the brain and peripheral tissues and is involved in various physiological processes, including appetite regulation, stress response, and cardiovascular function. By blocking the NPY Y1 receptor, this compound can modulate these physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce food intake, body weight, and adiposity. It has also been shown to reduce anxiety-like behavior and improve cognitive function. In addition, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the NPY Y1 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other NPY receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration challenging in animal experiments.

Future Directions

There are several potential future directions for research on 1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential therapeutic applications of this compound in obesity, anxiety, and hypertension. Another area of interest is the development of more potent and selective NPY Y1 receptor antagonists. In addition, further research is needed to fully understand the physiological and biochemical effects of blocking the NPY Y1 receptor and the potential side effects of long-term administration of this compound.

Synthesis Methods

1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-benzyl-4-piperidone with 3-amino-N-tert-butyl-1,2,4-triazole-5-carboxamide in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound in high purity.

Scientific Research Applications

1'-benzyl-N-(2-hydroxy-1,1-dimethylethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In obesity research, this compound has been shown to reduce food intake and body weight in animal models. In anxiety research, this compound has been shown to reduce anxiety-like behavior in rodents. In hypertension research, this compound has been shown to reduce blood pressure in animal models.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-22(2,17-26)23-21(27)19-9-6-12-25(16-19)20-10-13-24(14-11-20)15-18-7-4-3-5-8-18/h3-5,7-8,19-20,26H,6,9-17H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMWKWSJJXTGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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